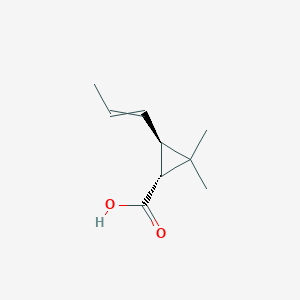![molecular formula C30H50N2O4 B14257187 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan CAS No. 313514-37-3](/img/structure/B14257187.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a hexadecyloxy group attached to a hydroxypropyl chain, which is further linked to an L-tryptophan moiety. This compound is of interest due to its potential biological activities and its role in the development of novel therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan typically involves the following steps:
Preparation of Hexadecyloxy Intermediate: The initial step involves the preparation of the hexadecyloxy intermediate through the reaction of hexadecanol with an appropriate halogenating agent, such as thionyl chloride, to form hexadecyl chloride. This intermediate is then reacted with a hydroxypropyl derivative to form the hexadecyloxypropyl intermediate.
Coupling with L-Tryptophan: The hexadecyloxypropyl intermediate is then coupled with L-tryptophan using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
作用機序
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating gene expression and protein synthesis.
類似化合物との比較
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can be compared with other similar compounds, such as:
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar structure but with different functional groups.
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium: Contains a pyridinium moiety instead of L-tryptophan.
2-(Hexadecyloxy)-1,3-propanediol: Lacks the tryptophan moiety and has different biological activities.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other similar compounds.
特性
CAS番号 |
313514-37-3 |
|---|---|
分子式 |
C30H50N2O4 |
分子量 |
502.7 g/mol |
IUPAC名 |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-36-24-26(33)23-32-29(30(34)35)21-25-22-31-28-19-16-15-18-27(25)28/h15-16,18-19,22,26,29,31-33H,2-14,17,20-21,23-24H2,1H3,(H,34,35)/t26?,29-/m0/s1 |
InChIキー |
GEFSNCRQOBFECB-BTMGADRYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
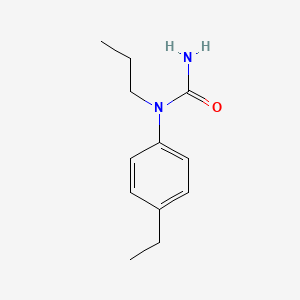
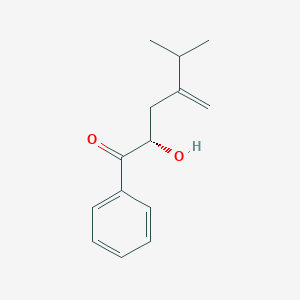
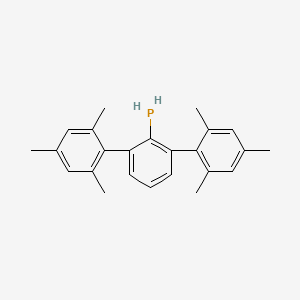
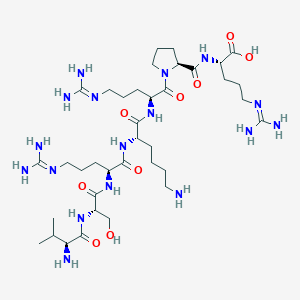
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
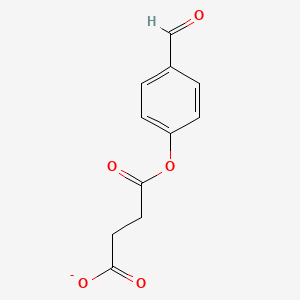
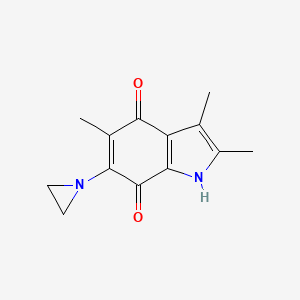

![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
